3-cyano-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide
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Overview
Description
“3-cyano-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide” is a chemical compound. It’s a derivative of cyanoacetamides, which are considered one of the most important precursors for heterocyclic synthesis . They are extensively used as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Synthesis Analysis
The synthesis of cyanoacetamides, like our compound, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . Specific methods for the synthesis of our compound are not available in the retrieved papers.Chemical Reactions Analysis
Cyanoacetamide derivatives, like our compound, are known for their chemical reactivity and reactions to obtain biologically active novel heterocyclic moieties . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Scientific Research Applications
Synthesis and Chemical Properties
This compound belongs to a broader category of benzamide derivatives and thiophene-containing compounds, known for their versatile applications in organic synthesis and potential therapeutic properties. Research has explored the synthesis of new thieno[2,3-d]pyrimidine derivatives, highlighting the chemical reactivity and potential for generating diverse molecular structures, which could include compounds like the one mentioned or closely related chemical entities (Abdelrazek, F. M., Mohamed, A., & Elsayed, A. N., 2008).
Crystallography and Solid-State Studies
N-(Cyano(naphthalen-1-yl)methyl)benzamides have been synthesized and their crystal structures analyzed, providing insights into the solid-state properties of these compounds. Such studies are crucial for understanding the molecular interactions and properties that could be relevant for designing drugs or materials with specific characteristics (Younes, E. A., et al., 2020).
Bioactivity and Potential Therapeutic Applications
Benzamide derivatives have been synthesized with various bioactivities, such as antibacterial properties. Metal complexes of benzamides, including those with piperidine moieties, have shown promising antibacterial activity against multiple strains, suggesting potential applications in developing new antimicrobial agents (Khatiwora, E., et al., 2013).
Sensory Applications
The compound's structure suggests potential applications in sensory technologies, as benzamide derivatives have been explored for colorimetric sensing of anions, demonstrating the utility of such compounds in developing sensors or indicators for various chemical entities (Younes, E. A., et al., 2020).
Future Directions
Piperidines, which our compound is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, like our compound, is an important task of modern organic chemistry .
Properties
IUPAC Name |
3-cyano-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c20-11-16-2-1-3-18(10-16)19(23)21-12-15-4-7-22(8-5-15)13-17-6-9-24-14-17/h1-3,6,9-10,14-15H,4-5,7-8,12-13H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQAFOUJHYLVIPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC(=C2)C#N)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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